molecular formula C17H18ClFN2 B5709265 1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine

1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine

Cat. No. B5709265
M. Wt: 304.8 g/mol
InChI Key: XZNAYMUMQYZNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

CPP exerts its pharmacological effects by binding to the 5-HT1A and 5-HT1B receptors and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can have a positive effect on mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic properties. It has also been found to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its high affinity for the 5-HT1A and 5-HT1B receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, CPP also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on CPP, including the development of more selective compounds that target specific serotonin receptors. There is also potential for the use of CPP in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and chronic pain. Further research is needed to fully understand the pharmacological properties of CPP and its potential applications in medicine.
Conclusion:
In conclusion, CPP is a chemical compound with significant potential for scientific research and medical applications. Its high affinity for the 5-HT1A and 5-HT1B receptors and its inhibitory effect on serotonin reuptake make it a useful tool for studying the role of these receptors in various physiological processes. While there are limitations to its use, further research on CPP could lead to the development of new treatments for psychiatric and neurological disorders.

Synthesis Methods

CPP can be synthesized through various methods, including the reaction of 1-(2-chloro-6-fluorobenzyl) piperazine with phenyl magnesium bromide or phenyl lithium. Another method involves the reaction of 1-(2-chloro-6-fluorobenzyl) piperazine with phenylacetonitrile in the presence of a catalyst. The yield of CPP synthesis varies depending on the method used, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

CPP has been extensively studied for its potential applications in research and medicine. It has been found to have a high affinity for the 5-HT1A and 5-HT1B receptors, which are involved in the regulation of mood and anxiety. CPP has also been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-16-7-4-8-17(19)15(16)13-20-9-11-21(12-10-20)14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNAYMUMQYZNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5427723

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